1-(2-fluorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
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Overview
Description
1-(2-Fluorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a heterocyclic compound that features a fluorophenyl group and a sulfanyl group attached to an imidazolone ring
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoroaniline and thiourea as the primary starting materials.
Cyclization Reaction: The reaction between 2-fluoroaniline and thiourea in the presence of a suitable catalyst, such as hydrochloric acid, leads to the formation of the imidazolone ring.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Reduction: The imidazolone ring can be reduced to form a dihydroimidazolone derivative.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the sulfanyl group can participate in redox reactions, influencing the compound’s biological activity. The imidazolone ring provides structural stability and contributes to the overall pharmacokinetic properties of the compound.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one can be compared with similar compounds, such as:
2-Fluorodeschloroketamine: Both compounds contain a fluorophenyl group, but 2-fluorodeschloroketamine has a cyclohexanone ring instead of an imidazolone ring.
Thiourea Derivatives: These compounds share the sulfanyl group and exhibit similar redox properties.
Phenylboronic Acids: These compounds are used in similar substitution reactions and have applications in medicinal chemistry.
The uniqueness of this compound lies in its combination of a fluorophenyl group and an imidazolone ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-fluorophenyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2OS/c10-6-3-1-2-4-7(6)12-8(13)5-11-9(12)14/h1-4H,5H2,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSORSWAKFDQEBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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